6,6-Dimethyl-1,4-dioxan-2-amine
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Overview
Description
6,6-Dimethyl-1,4-dioxan-2-amine is an organic compound that belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is characterized by the presence of two methyl groups at the 6th position and an amine group at the 2nd position of the dioxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,4-dioxan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,4-dioxan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
6,6-Dimethyl-1,4-dioxan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,4-dioxan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various functional groups in biological systems. These interactions can influence the compound’s reactivity and its effects on biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1,4-dioxan-4-amine
- 2,6-Dimethyl-1,4-dioxan-4-amine hydrochloride
- 2,6-Dimethyl-1,4-dioxan-4-amine derivatives
Uniqueness
6,6-Dimethyl-1,4-dioxan-2-amine is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
6,6-dimethyl-1,4-dioxan-2-amine |
InChI |
InChI=1S/C6H13NO2/c1-6(2)4-8-3-5(7)9-6/h5H,3-4,7H2,1-2H3 |
InChI Key |
JZFVOVDZNKPQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(O1)N)C |
Origin of Product |
United States |
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